molecular formula C16H14N2O B5268206 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- CAS No. 22288-99-9

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-

Cat. No.: B5268206
CAS No.: 22288-99-9
M. Wt: 250.29 g/mol
InChI Key: ACZZXQREKJMALJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with a methyl group at the 2-position and a m-tolyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride in the presence of a base, followed by cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-methyl-3-phenyl-
  • 4(3H)-Quinazolinone, 2-methyl-3-(p-tolyl)-
  • 4(3H)-Quinazolinone, 2-ethyl-3-(m-tolyl)-

Uniqueness

4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyl group at the 3-position and the methyl group at the 2-position can result in distinct interactions with molecular targets compared to other quinazolinone derivatives.

This article provides a comprehensive overview of 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-6-5-7-13(10-11)18-12(2)17-15-9-4-3-8-14(15)16(18)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZZXQREKJMALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176835
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-99-9
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-methyl-3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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